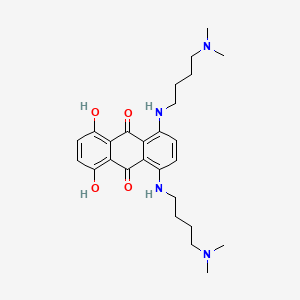
4-(2,4-Dibromophenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dibromophenoxy)phenol is a brominated phenoxyphenol compound known for its significant antibacterial and anticancer properties. This compound is derived from marine sponges and has shown broad activity against various medically relevant pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dibromophenoxy)phenol typically involves nucleophilic aromatic substitution reactions. These reactions occur when an aryl halide is activated by electron-attracting groups and reacts with a nucleophile . The reaction conditions often include the use of strong bases and elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale nucleophilic aromatic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dibromophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: Phenols are easily oxidized to quinones using oxidizing agents like chromic acid.
Electrophilic Substitution: The hydroxyl group in phenols activates the aromatic ring towards electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Chromic acid or other strong oxidizing agents.
Nitration: Dilute or concentrated nitric acid, depending on the desired product.
Major Products
Oxidation: Quinones.
Nitration: 2-nitrophenol, 4-nitrophenol, or 2,4,6-trinitrophenol (picric acid) depending on the reaction conditions.
Scientific Research Applications
4-(2,4-Dibromophenoxy)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2,4-Dibromophenoxy)phenol involves:
Antibacterial Activity: The compound disrupts bacterial cell membranes and inhibits essential bacterial enzymes.
Anticancer Activity: Induces apoptosis through the intrinsic mitochondrial pathway, targeting primary malignant cells.
Comparison with Similar Compounds
4-(2,4-Dibromophenoxy)phenol is compared with other brominated phenoxyphenols:
4,6-Dibromo-2-(2,4-dibromophenoxy)phenol: Similar antibacterial activity but differs in the number and position of bromine atoms.
3,4,6-Tribromo-2-(2,4-dibromophenoxy)phenol: Exhibits similar properties but has an additional bromine atom, which may affect its activity and solubility.
These comparisons highlight the unique structural features of this compound that contribute to its specific biological activities.
Properties
CAS No. |
65696-64-2 |
|---|---|
Molecular Formula |
C12H8Br2O2 |
Molecular Weight |
344.00 g/mol |
IUPAC Name |
4-(2,4-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H8Br2O2/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7,15H |
InChI Key |
BIDIJHBVALRKJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


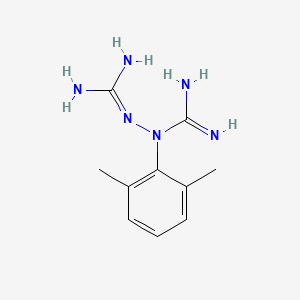

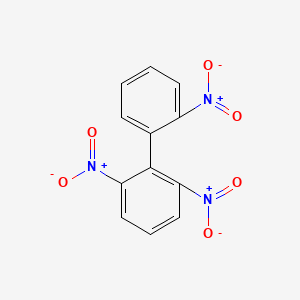
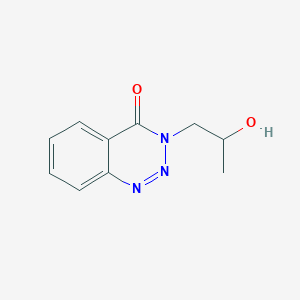

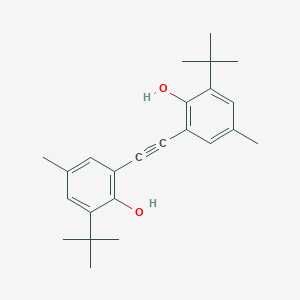
![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
![[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate](/img/structure/B14471712.png)
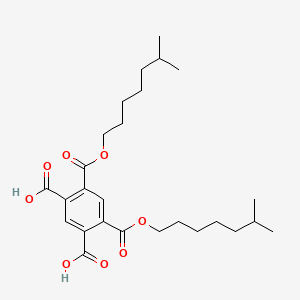

![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)
